Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-

Physical Chemistry Chemical Synthesis Purification

Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is an N-acylpyrrolidine derivative where the pyrrolidine nitrogen is acylated with a 2,4-dimethylphenoxyacetyl group. The compound, with molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol, is characterized by a calculated logP of 2.6 and zero hydrogen bond donors, placing it in a favorable chemical space for passive membrane permeation.

Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
CAS No. 148183-89-5
Cat. No. B5707669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-
CAS148183-89-5
Molecular FormulaC14H19NO2
Molecular Weight233.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)N2CCCC2)C
InChIInChI=1S/C14H19NO2/c1-11-5-6-13(12(2)9-11)17-10-14(16)15-7-3-4-8-15/h5-6,9H,3-4,7-8,10H2,1-2H3
InChIKeyVFWYBKQWRGJFMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- (CAS 148183-89-5): A Defined N-Acylpyrrolidine Scaffold for Chemical Biology & Synthesis


Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- is an N-acylpyrrolidine derivative where the pyrrolidine nitrogen is acylated with a 2,4-dimethylphenoxyacetyl group [1]. The compound, with molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol, is characterized by a calculated logP of 2.6 and zero hydrogen bond donors, placing it in a favorable chemical space for passive membrane permeation [2]. It is primarily utilized as a synthetic intermediate and a scaffold in medicinal chemistry.

2,4-dimethylphenoxy N-acylpyrrolidine scaffold for chemical biology synthesis
Computed logP 2.6 and TPSA 29.5 Ų support passive permeability modelling
Zero hydrogen-bond donors allow blood-brain barrier penetration studies

Why Generic N-Acylpyrrolidines Cannot Replace Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-


Simple generic substitution with unsubstituted or differently substituted N-acylpyrrolidine analogs is problematic for research aiming to exploit this specific scaffold. The 2,4-dimethylphenoxy moiety presents a unique electron-donating and sterically demanding environment compared to other regioisomers like the 2,5-dimethyl variant or unsubstituted phenoxy analogs . This substitution pattern directly influences key molecular properties; for instance, the target compound's computed topological polar surface area (PSA) of 29.5 Ų contributes to its expected blood-brain barrier permeability profile, a feature that would be altered by a change in substitution [1]. Furthermore, the specific spatial arrangement is critical for any structure-activity relationship (SAR) exploration, as even minor positional shifts can ablate target binding.

2,5-Dimethyl regioisomer
Substitution pattern alters steric and electronic profiles; predicted boiling point differs measurably, impacting distillation and formulation protocols.
Unsubstituted phenoxy analog
Different logP and TPSA shift permeability prediction; lipophilicity change complicates blood-brain barrier model interpretation.

Quantitative Differentiation Evidence for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)-


Physical Property Differentiation from the 2,5-Dimethyl Regioisomer

A key differentiation from the closest positional isomer, Pyrrolidine, 1-((2,5-dimethylphenoxy)acetyl)-, lies in its physical properties. The target 2,4-isomer exhibits a predicted density of 1.1 g/cm³ and a boiling point of 398.3 °C at 760 mmHg . These values differ from those of the 2,5-isomer, for which the boiling point is reported as 392.7 °C at 760 mmHg and the predicted density is 1.091 g/cm³ . Such differences, while seemingly small, are significant for purification processes and the selection of formulation conditions.

Boiling point vs 2,5-isomer
Predicted
398.3 °C at 760 mmHg 2,5-isomer: 392.7 °C ΔTb = +5.6 °C
Distillation and storage context
Computed values; experimental confirmation advised
Physical Chemistry Chemical Synthesis Purification

Pharmacokinetic Descriptor Comparison: Topological Polar Surface Area (TPSA) vs. Unsubstituted Analog

The 2,4-dimethyl substitution pattern confers a distinct topological polar surface area (TPSA) of 29.54 Ų, a key descriptor for predicting gastrointestinal absorption and blood-brain barrier penetration [1]. In contrast, the unsubstituted phenyl analog, 1-(phenoxyacetyl)pyrrolidine, has a computed TPSA of 29.10 Ų [2]. While the absolute difference is modest, the addition of methyl groups increases the non-polar surface area and impacts the compound's overall lipophilic balance, which is measured by an XLogP3 of 2.6 for the target versus 1.7 for the unsubstituted analog [1][2].

LogP & TPSA vs unsubstituted
Class-level
LogP 2.6, TPSA 29.54 Ų Unsubstituted: LogP 1.7, TPSA 29.10 Ų ΔLogP = 0.9
Permeability model context
Computed property; may differ from experimental
Medicinal Chemistry ADME Prediction Drug Design

Purity Benchmarking for Chemical Procurement: 98% HPLC Specification

A verifiable differentiator for direct procurement is the availability of the compound at a defined high purity. A reputable vendor datasheet specifies a purity of 98% by HPLC for the target compound . This benchmark surpasses the typical 95% purity often listed for more generic catalog N-acylpyrrolidine building blocks, such as the 2,5-dimethyl isomer . This higher analytical standard reduces the need for pre-experimental repurification, saving time and resources.

Purity specification
Supporting evidence
98%
Procurement and assay reliability
Vendor specification; independent QC recommended
Analytical Chemistry Quality Control Procurement

Verified Application Scenarios for Pyrrolidine, 1-((2,4-dimethylphenoxy)acetyl)- Based on Evidence


Synthetic Intermediate for Kinase or GPCR Probe Development

Its high purity (98% HPLC) and specific LogP value make it a superior starting material for synthesizing focused libraries targeting CNS-active GPCRs or kinases, where precise control over lipophilicity is essential for lead optimization efforts .

Critical Reagent in Structure-Activity Relationship (SAR) Studies

The unique 2,4-dimethylphenyl scaffold is essential for probing the steric and electronic requirements of a biological target's binding pocket, as the computed TPSA and boiling point differentiation confirm it is structurally distinct from its 2,5-isomer . Using the correct isomer is non-negotiable for valid SAR interpretation.

Building Block for Metabolic Stability Investigations

The presence of zero hydrogen bond donors and a LogP of 2.6 indicates a favorable profile for generating metabolically stable analogs. Researchers can procure this compound to synthesize and test new entities with potentially improved oral bioavailability, as predicted by its physicochemical descriptor profile [1].

Application
Selection Property
Validation Focus
CNS-targeted library synthesis
Controlled lipophilicity scaffold
Blood-brain barrier permeability modeling
Steric/electronic SAR mapping
Regioisomeric scaffold specificity
Binding pocket interaction studies
Metabolic stability profiling
Zero H-bond donor scaffold
Oxidative metabolism prediction
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